Paliperidone Carboxylate Impurity
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Overview
Description
Paliperidone Carboxylate Impurity is a related substance found in the active pharmaceutical ingredient (API) Paliperidone, which is used primarily for the treatment of schizophrenia and schizoaffective disorders. Paliperidone itself is the primary active metabolite of Risperidone, another antipsychotic medication .
Mechanism of Action
Biochemical Analysis
Molecular Mechanism
The parent drug, Paliperidone, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Significant degradation of Paliperidone was observed when subjected to oxidative conditions, and impurity F was found to be the major degradant . This suggests that Paliperidone Carboxylate Impurity might have temporal effects in laboratory settings, including impacts on the product’s stability and degradation .
Metabolic Pathways
The parent drug, Paliperidone, is known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paliperidone Carboxylate Impurity involves several steps, including the use of key raw materials such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . The reaction conditions typically involve the use of solvents like methanol and bases such as diisopropylamine .
Industrial Production Methods: Industrial production methods for Paliperidone and its impurities often involve high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the separation and purification of the compounds . These methods ensure the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Paliperidone Carboxylate Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include various degradation products and related substances that are closely monitored during the synthesis and purification processes .
Scientific Research Applications
Paliperidone Carboxylate Impurity has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the development and validation of analytical methods for the estimation of related substances and degradants in pharmaceutical formulations . Additionally, it plays a crucial role in stability studies and stress testing of Paliperidone to ensure the safety and efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Paliperidone Carboxylate Impurity include other impurities and degradation products of Paliperidone, such as Defluoro Paliperidone and Paliperidone E-oxime .
Uniqueness: What sets this compound apart from other similar compounds is its specific role in the stability and degradation studies of Paliperidone. Its presence and behavior under various stress conditions provide valuable insights into the stability and shelf-life of the pharmaceutical product .
Properties
CAS No. |
1006685-69-3 |
---|---|
Molecular Formula |
C24H27FN4O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27FN4O5/c1-14-17(23(31)29-9-2-3-19(30)22(29)26-14)8-12-33-24(32)28-10-6-15(7-11-28)21-18-5-4-16(25)13-20(18)34-27-21/h4-5,13,15,19,30H,2-3,6-12H2,1H3 |
InChI Key |
URCWIRWSGZNAPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Synonyms |
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl Ester, Paliperidone Impurity D |
Origin of Product |
United States |
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